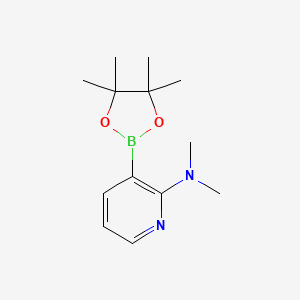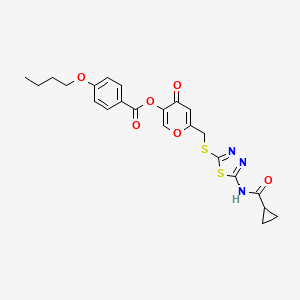
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is an intriguing chemical entity. This compound features a unique structure with multiple functional groups, making it relevant in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate, a multi-step synthesis process is generally required. This involves:
Synthesis of the 1,3,4-thiadiazole core.
Introduction of the cyclopropanecarboxamido group.
Thiol-ene reaction to attach the thiadiazole core to a thiol precursor.
Esterification of the resulting compound with 4-butoxybenzoic acid.
Industrial Production Methods
For industrial-scale production, process optimization is critical. This often includes:
Selection of cost-effective starting materials.
Optimization of reaction conditions to improve yields.
Utilization of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially altering its functional groups.
Reduction: : Reduction reactions may target specific groups within the molecule, such as the pyranone moiety.
Substitution: : The compound is likely to undergo nucleophilic substitution reactions, especially at the amido and thio groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles including halides, alkoxides, or amines.
Major Products
The major products formed from these reactions are contingent on the reaction conditions and the specific reagents used, leading to derivatives with modifications at the cyclopropanecarboxamido, thiadiazole, or pyran moieties.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : The compound serves as a precursor for synthesizing analogs with potential pharmacological properties.
Catalysis: : Utilized in catalytic systems due to its complex structure.
Biology
Biological Activity: : May exhibit antibacterial, antifungal, or antiviral properties.
Molecular Probes: : Used in biochemical assays to study enzyme activity or receptor binding.
Medicine
Drug Development: : Potential lead compound for designing new therapeutics targeting specific enzymes or pathways.
Diagnostic Agents: : Modified versions of the compound may serve as imaging agents in medical diagnostics.
Industry
Material Science: : Possible applications in the development of novel materials with specific mechanical or chemical properties.
Agriculture: : May be used in the formulation of agrochemicals for pest control.
Mechanism of Action
The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: : Interference with biochemical pathways, potentially leading to cell death or inhibition of microbial growth.
Comparison with Similar Compounds
When compared to similar compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate stands out due to its unique structure and functional groups. Other similar compounds include:
6-(((5-(aminocyclopropyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
6-(((5-(carbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
6-(((5-(cyclopropanesulfonamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
The differences in biological activities and industrial applications among these compounds are largely attributed to variations in their substituent groups, leading to different physicochemical properties and reactivity profiles.
There you go. Now, what’s piqued your interest here?
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S2/c1-2-3-10-30-16-8-6-15(7-9-16)21(29)32-19-12-31-17(11-18(19)27)13-33-23-26-25-22(34-23)24-20(28)14-4-5-14/h6-9,11-12,14H,2-5,10,13H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRLNRQUSVKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)
![4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2711649.png)
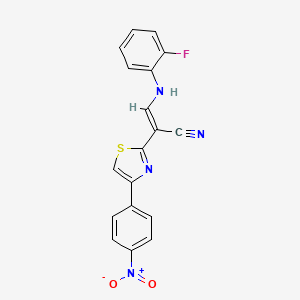

![1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2711653.png)

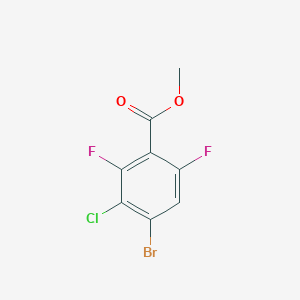
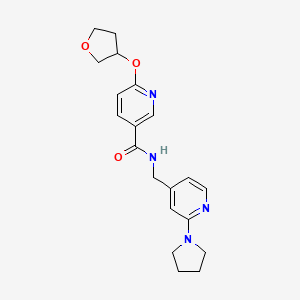
![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)

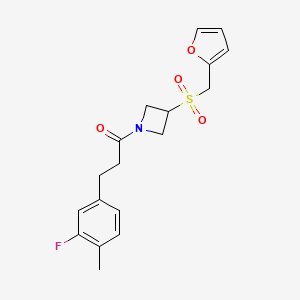
![3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711669.png)
